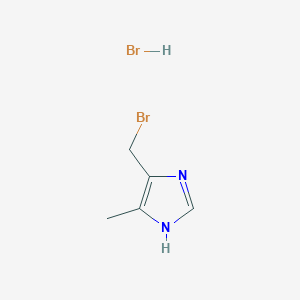![molecular formula C15H19ClN2O3S B2898042 4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine CAS No. 2225104-98-1](/img/structure/B2898042.png)
4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine, also known as AC-55541, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidine derivatives and has been found to have various biochemical and physiological effects.
作用机制
4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine acts as a positive allosteric modulator of α7 nAChR, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. This leads to an increase in the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it has been suggested that it allosterically stabilizes the open state of the receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been found to have neuroprotective effects against oxidative stress, inflammation, and excitotoxicity. Additionally, this compound has been shown to have anti-inflammatory effects in various tissues, including the brain and lungs.
实验室实验的优点和局限性
One of the main advantages of using 4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine in lab experiments is its high potency and selectivity for α7 nAChR. This allows for precise modulation of the receptor activity without affecting other nAChR subtypes. Additionally, this compound has good pharmacokinetic properties, which means that it can easily cross the blood-brain barrier and reach the target tissues. However, one of the limitations of using this compound is its potential toxicity at high doses, which may limit its clinical applications.
未来方向
There are several future directions for the research on 4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and protect against neuronal damage in animal models of these diseases. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. This compound has been shown to have anti-inflammatory effects in the lungs, which may be useful in these conditions. Finally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine involves the reaction of 4-morpholineethanol with 4-chlorobenzaldehyde to obtain 4-(4-chlorobenzyl)morpholine. This compound is then reacted with sodium hydride and 2-(sulfonylamino)acetic acid to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective and potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological processes. The activation of α7 nAChR has been linked to cognitive enhancement, neuroprotection, and anti-inflammatory effects.
属性
IUPAC Name |
4-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-14-3-1-13(2-4-14)5-10-22(19,20)18-11-15(12-18)17-6-8-21-9-7-17/h1-5,10,15H,6-9,11-12H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLZYDXRJTVKG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2CN(C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

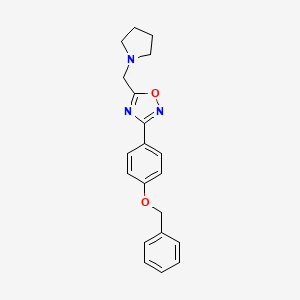
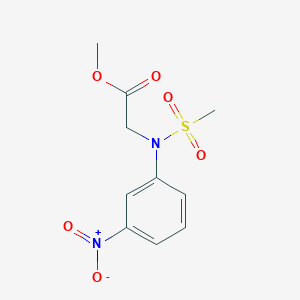
![2-(6,8-dimethyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2897965.png)

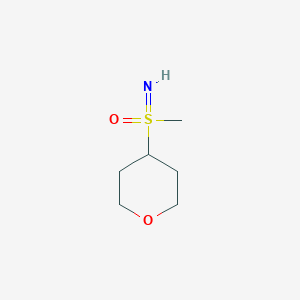
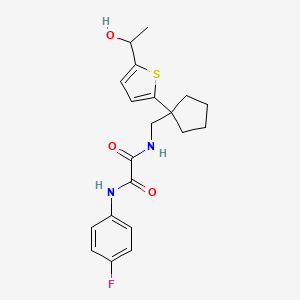
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)
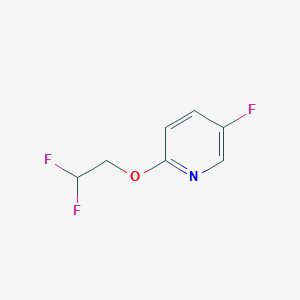
![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2897975.png)


